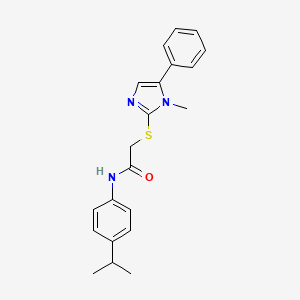
N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to “N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” typically involves multi-step chemical reactions starting from basic precursors to yield compounds with potential antibacterial and anticancer activities. For instance, derivatives have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, showcasing the versatility in generating compounds with significant biological activity (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using techniques such as IR, NMR, and mass spectrometry, confirming the presence of specific functional groups and the overall architecture of the molecule. For example, the structural elucidation of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives was confirmed, highlighting the importance of these techniques in understanding the molecular basis of their biological activities (Duran & Demirayak, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups, leading to a variety of biological activities. For instance, the synthesis and anticancer activity of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives underline the compounds' potential in medical research, with specific derivatives exhibiting reasonable anticancer activity against various cancer cell lines (Duran & Demirayak, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and effectiveness. The crystalline structures of related compounds have been analyzed, showing specific intermolecular interactions and crystal packing, which can influence the compound's stability and reactivity (Boechat et al., 2011).
Chemical Properties Analysis
Chemical properties, including acidity constants (pKa values) and reactivity towards other chemical entities, determine the compound's behavior in biological systems. For example, the pKa determination of derivatives provides insight into their protonation states under physiological conditions, which is essential for understanding their mechanism of action at the molecular level (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Anticancer Activity
N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide and its derivatives have been extensively studied for their potential as anticancer agents. For instance, Evren et al. (2019) synthesized similar compounds and evaluated their anticancer activity against human lung adenocarcinoma cells, revealing significant selective cytotoxicity and apoptosis induction (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of compounds with a similar structure, showing notable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial Activity
Compounds with the N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide structure have shown significant antibacterial properties. Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives which were examined for their antibacterial activity and found to have substantial effectiveness (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antifungal and Antimicrobial Properties
These compounds are also known for their antifungal and antimicrobial properties. Altındağ et al. (2017) designed and synthesized derivatives targeting drug-resistant fungal infections, demonstrating significant activity against Candida species (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Karaca Gençer, 2017). Furthermore, Khairwar, Mishra, and Singh (2021) reported the preparation of imidazole derivatives and their subsequent antimicrobial studies, showing promising results (Khairwar, Mishra, & Singh, 2021).
Potential as Anticonvulsant Agents
Research by Aktürk et al. (2002) and Soyer et al. (2004) highlighted the potential of these compounds as anticonvulsant agents. They synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives and evaluated their efficacy against seizures, demonstrating notable anticonvulsant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002); (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Propriétés
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)16-9-11-18(12-10-16)23-20(25)14-26-21-22-13-19(24(21)3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCSOCFYKWQBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)
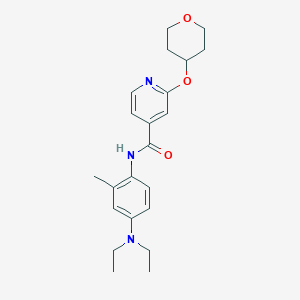
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
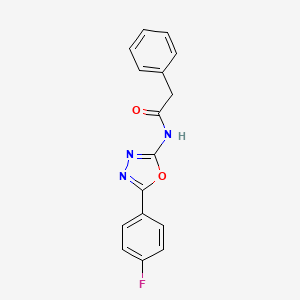
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)
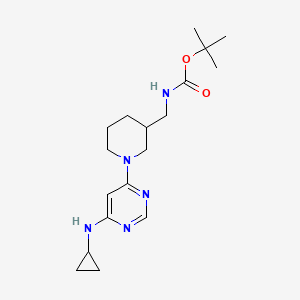

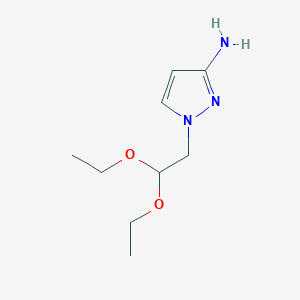
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)